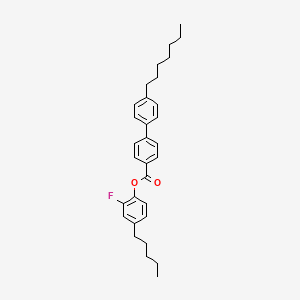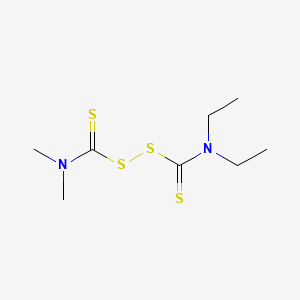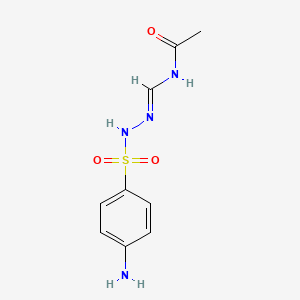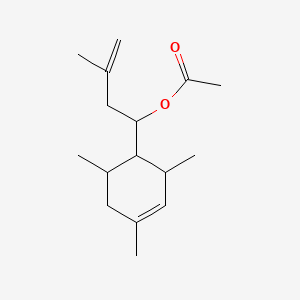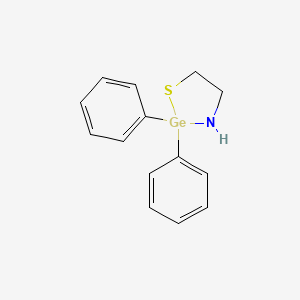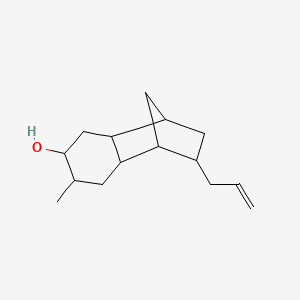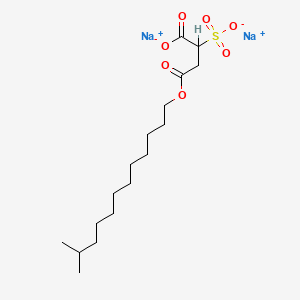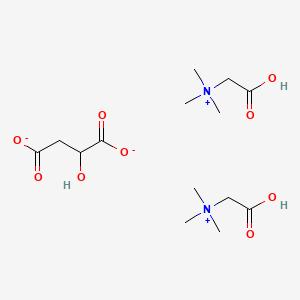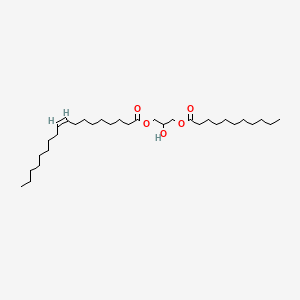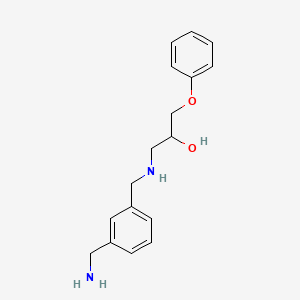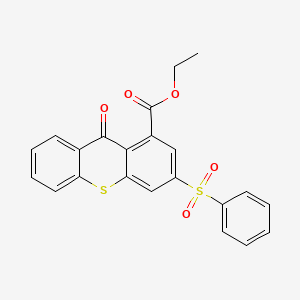
Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate is a complex organic compound with a unique structure that includes a thioxanthene core, a phenylsulphonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate typically involves multiple steps. One common method includes the reaction of a thioxanthene derivative with a phenylsulphonyl chloride in the presence of a base to introduce the phenylsulphonyl group. This is followed by esterification with ethanol to form the ethyl ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenylsulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioxanthene core may also play a role in its biological activity by stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-oxo-3-(phenylsulfonyl)-9H-xanthene-1-carboxylate: Similar structure but lacks the sulfur atom in the core.
Methyl 9-oxo-3-(phenylsulfonyl)-9H-thioxanthene-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate is unique due to the presence of both the thioxanthene core and the phenylsulphonyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
81116-48-5 |
|---|---|
Molecular Formula |
C22H16O5S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 3-(benzenesulfonyl)-9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C22H16O5S2/c1-2-27-22(24)17-12-15(29(25,26)14-8-4-3-5-9-14)13-19-20(17)21(23)16-10-6-7-11-18(16)28-19/h3-13H,2H2,1H3 |
InChI Key |
GMZGPOQKBSMQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



